![molecular formula C22H19LiO13 B13124876 lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)
lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate typically involves multi-step organic synthesis. The process begins with the preparation of the anthracene core, followed by the introduction of hydroxyl, carboxyl, and oxane groups through various chemical reactions. Key steps include:
Formation of the Anthracene Core: This involves the cyclization of appropriate precursors under high-temperature conditions.
Hydroxylation: Introduction of hydroxyl groups using reagents like hydrogen peroxide or osmium tetroxide.
Carboxylation: Carboxyl groups are introduced through reactions with carbon dioxide or carboxylating agents.
Oxane Ring Formation: The oxane ring is formed through glycosylation reactions involving sugar derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can convert the quinone forms back to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the anthracene core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential as antioxidants and enzyme inhibitors. The hydroxyl groups play a crucial role in these biological activities.
Medicine
Medicinally, derivatives of this compound are explored for their anti-cancer and anti-inflammatory properties. The presence of multiple functional groups allows for interactions with various biological targets.
Industry
Industrially, the compound can be used in the development of dyes, pigments, and other materials due to its stable anthracene core and reactive functional groups.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxyl and carboxyl groups facilitate binding to active sites, while the anthracene core provides structural stability. Pathways involved include oxidative stress modulation and inhibition of specific enzymes.
相似化合物的比较
Similar Compounds
Anthraquinone: Shares the anthracene core but lacks the additional hydroxyl and carboxyl groups.
Hydroxyanthracene Derivatives: Compounds like 1,8-dihydroxyanthracene have similar hydroxylation patterns but differ in substitution positions.
Carboxyanthracenes: Compounds with carboxyl groups at different positions on the anthracene core.
Uniqueness
Lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate is unique due to its combination of multiple functional groups, which confer diverse chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C22H19LiO13 |
|---|---|
分子量 |
498.3 g/mol |
IUPAC 名称 |
lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate |
InChI |
InChI=1S/C22H20O13.Li/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+1/p-1/t7-,14-,19+,20-,21+;/m1./s1 |
InChI 键 |
HOMSROTYBUUQNI-FJASXRKZSA-M |
手性 SMILES |
[Li+].CC1=C2C(=CC(=C1C(=O)O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
规范 SMILES |
[Li+].CC1=C2C(=CC(=C1C(=O)O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


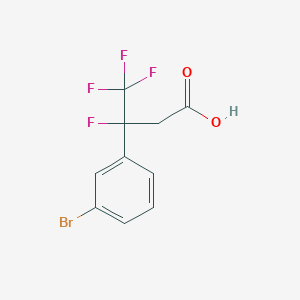
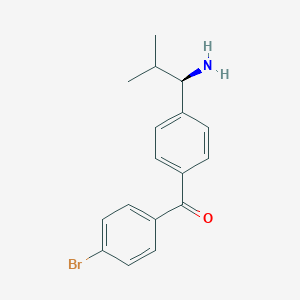
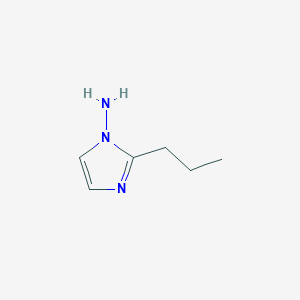

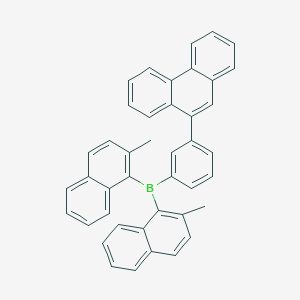
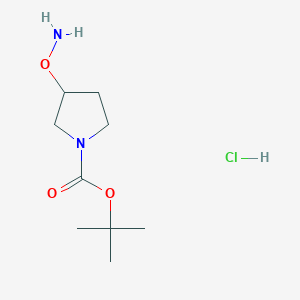
![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)

![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)
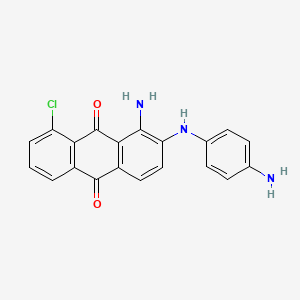
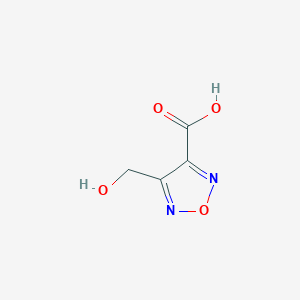
![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)
